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PI4KIII beta inhibitor 3 structure-activity relationship

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An In-depth Technical Guide to the Structure-Activity Relationship of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) Inhibitors

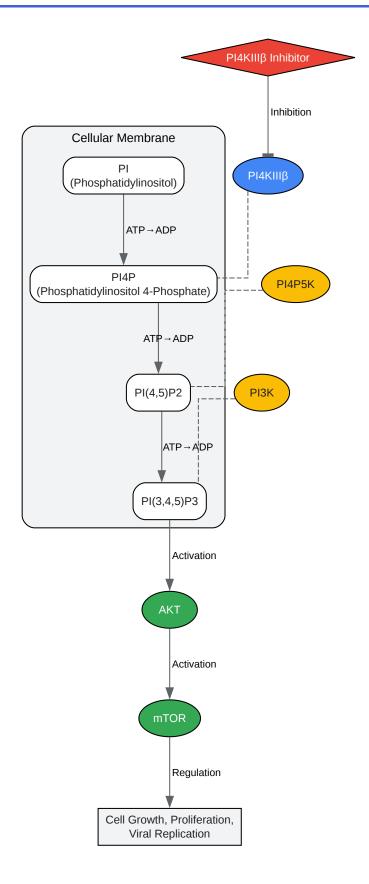
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of inhibitors targeting Phosphatidylinositol 4-Kinase III Beta (PI4KIIIß), a critical enzyme in cellular signaling and a promising target for antiviral and anticancer therapies.[1][2][3] PI4KIIIß catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in membrane trafficking and the regulation of signaling pathways such as the PI3K/AKT axis.[4][3] The enzyme is hijacked by various RNA viruses to create replication organelles, making its inhibition a potent broad-spectrum antiviral strategy.[1][3][5]

Core Signaling Pathway of PI4KIIIB

PI4KIIIβ is a central node in phosphoinositide signaling. It generates PI4P, which can be further phosphorylated to form phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a substrate for Phosphoinositide 3-kinase (PI3K), initiating the PI3K/AKT/mTOR signaling cascade that governs cell growth, proliferation, and survival.[4][6]





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PI4KIIIβ phosphorylates PI to PI4P, initiating the PI3K/AKT pathway.





Structure-Activity Relationship (SAR) of PI4KIIIß Inhibitors

The development of potent and selective PI4KIIIß inhibitors is crucial for their therapeutic application, as off-target effects on related kinases like PI3Ks can lead to toxicity.[7] Crystallographic studies reveal that many inhibitors bind to the ATP-binding pocket of the kinase.[1][8] The SAR can be explored through different chemical scaffolds.

PIK93 and its Derivatives

PIK93 was one of the first potent PI4KIII β inhibitors identified but suffers from a lack of selectivity, notably inhibiting PI3K γ and PI3K α .[9] Structure-based drug design has led to derivatives with significantly improved selectivity.

 Key Insight: Introducing bulky substituents into a specific pocket near the ATP-binding site enhances selectivity over PI3Ks.[7] An acetamide group, for instance, can occupy a pocket in PI4KIIIβ that is sterically hindered in PI3Ky and vps34, leading to over 1000-fold selectivity.[7]

Table 1: SAR Data for PIK93 and Derivatives

Compound	PI4KIIIβ IC50 (nM)	PI3Ky IC50 (nM)	PI3Kα IC50 (nM)	Selectivity (PI3Ky/PI4K IIIβ)	Reference
PIK-93	19	16	39	~1x	[9]
Compound 1 (PIK93)	19	16	39	~1x	[7]
Compound 8	1.1	>10,000	>10,000	>9000x	[7]
Compound 9	0.8	>10,000	>10,000	>12500x	[7]
Compound 10	0.5	>10,000	>10,000	>20000x	[7]

Thiazole-Based Inhibitors



A distinct class of inhibitors features a thiazole core. These compounds have demonstrated high potency and selectivity, with significant antiviral and antitumor activity.[4][10]

- Key SAR Observations (N-(4-methyl-5-arylthiazol)-2-amide series):
 - The thiazole amide core is essential for activity.[10]
 - Modifications at the aryl group attached to the thiazole ring significantly impact potency.
 - Optimization of substituents on the amide nitrogen has led to compounds with excellent activity and a high selectivity index.[10]

Table 2: SAR Data for Thiazole-Based Inhibitors

Compound	PI4KIIIβ IC50 (nM)	Antiviral EC50 (nM, hRV-B14)	Cytotoxicity CC50 (µM)	Selectivity Index (SI)	Reference
BF738735	5.7	-	-	-	[9]
PI4KIII beta inhibitor 5	19	-	-	-	[11]
Compound 7e	-	8	6.1	762	[10]
Compound 7f	16	13	>60	≥4638	[10][12]
Compound 16	Potent (unspecified)	-	-	-	[4]
Compound 43	Potent (unspecified)	-	-	-	[4]

Bithiazole Inhibitors

Bithiazole derivatives have been identified as broad-spectrum antivirals that target PI4KIIIß.[13]

Key SAR Observations:



- The bithiazole core is fundamental for activity.
- The bulkiness of substituents at the R3 position is limited (e.g., not larger than a t-Bu group).
- The R1 and R2 positions point towards a solvent-exposed region, allowing for various substitutions while retaining activity.[13]

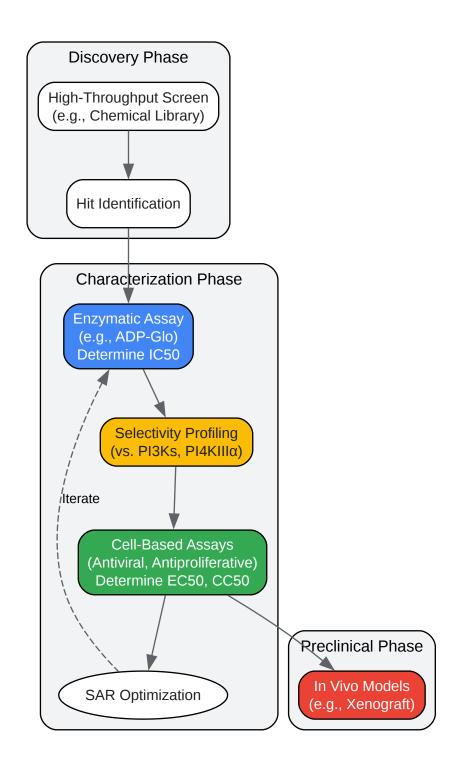
Experimental Protocols and Methodologies

The characterization of PI4KIIIβ inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and functional effects.

Workflow for Inhibitor Characterization

A typical workflow starts with high-throughput screening to identify initial hits, followed by detailed enzymatic and cellular assays to confirm activity, determine selectivity, and evaluate therapeutic potential.





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A standard workflow for the discovery and characterization of PI4KIIIß inhibitors.

Key Experimental Methodologies

Enzymatic Kinase Assay (ADP-Glo™)



Principle: This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction.[14] It is a robust method for determining the IC50 of inhibitors and is suitable for high-throughput screening.[14]

Protocol Outline:

- 1. The PI4KIIIβ enzyme, phosphatidylinositol (PI) substrate, and ATP are incubated with varying concentrations of the test inhibitor.
- 2. After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete any remaining ATP.
- 3. Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP.
- 4. This newly synthesized ATP is used by a luciferase to produce a light signal, which is proportional to the initial kinase activity. The signal is measured using a luminometer. [14]

Antiviral Replication Assays

 Principle: These assays measure the ability of a compound to inhibit viral replication in host cells. PI4KIIIβ is essential for the replication of many RNA viruses, including human rhinoviruses (hRV) and Hepatitis C Virus (HCV).[7][10]

Protocols:

- Plaque Reduction Assay: Infected cells are treated with the inhibitor and overlaid with a semi-solid medium. The number and size of viral plaques (zones of cell death) are quantified to determine viral titer.[10]
- Luciferase Reporter Assay: A virus engineered to express a luciferase reporter gene is used.[7] The level of viral replication is directly proportional to the amount of light produced, which can be easily quantified.
- Direct Yield Reduction Assay (DYRA): Infected cells are incubated with inhibitors for a set period (e.g., 72 hours). The amount of virus produced is then measured to



determine the compound's efficacy.[13]

- Cell Viability / Cytotoxicity Assay (MTT or PrestoBlue)
 - Principle: These assays measure the metabolic activity of cells to determine the
 concentration at which an inhibitor becomes toxic (Cytotoxic Concentration 50, or CC50).
 This is crucial for calculating the Selectivity Index (SI = CC50 / EC50), a measure of the
 therapeutic window.
 - Protocol Outline:
 - 1. Cells are incubated with a range of inhibitor concentrations for a specified time (e.g., 72 hours).
 - 2. A reagent like MTT or PrestoBlue is added. Metabolically active cells convert the reagent into a colored or fluorescent product.
 - 3. The signal is measured with a spectrophotometer or fluorometer. A decrease in signal indicates reduced cell viability.[7][12]
- PI4P Staining and Quantification
 - Principle: To confirm that a compound's cellular effect is due to the inhibition of PI4KIIIβ,
 the levels of its product, PI4P, are measured.
 - Protocol Outline:
 - 1. Cells are treated with the inhibitor.
 - 2. Cells are fixed and permeabilized.
 - 3. A fluorescently labeled protein domain that specifically binds to PI4P (e.g., the PH domain of FAPP1) is used as a biosensor to stain the cells.[15]
 - 4. The amount and localization of PI4P are visualized and quantified using fluorescence microscopy. A potent inhibitor will cause a significant reduction in PI4P levels, particularly at the Golgi apparatus.[13][15]



Conclusion

The development of PI4KIIIß inhibitors has advanced significantly, driven by sophisticated SAR studies and robust experimental methodologies. The focus has shifted from potent but non-selective early compounds like PIK93 to highly selective molecules with diverse chemical scaffolds. Key SAR insights, such as exploiting unique features of the PI4KIIIß ATP-binding pocket, have enabled the design of inhibitors with over 10,000-fold selectivity. These next-generation inhibitors are invaluable tools for dissecting the roles of PI4KIIIß in health and disease and represent promising candidates for the development of novel antiviral and anticancer therapeutics.

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